molecular formula C18H10N2O6 B11712672 2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No.: B11712672
M. Wt: 350.3 g/mol
InChI Key: GRGBLFHEQSWQEG-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a sophisticated bifunctional compound designed for advanced chemical biology and drug discovery applications. Its structure integrates two distinct isoindoline-1,3-dione (phthalimide) moieties, a functional group famously exemplified by thalidomide, which is known to act as a molecular glue, recruiting target proteins to E3 ubiquitin ligase complexes . This mechanism is the foundation of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology in therapeutic development. The presence of a terminal carboxylic acid on one of the rings provides a critical handle for conjugation, allowing researchers to link this molecule to other targeting ligands via amine-containing molecules, facilitating the construction of complex heterobifunctional degraders . The second, methyl-substituted phthalimide unit can serve as a second E3 ligase-binding ligand or a structural element to fine-tune the molecule's physicochemical properties and bioavailability. This unique architecture makes it a valuable reagent for researchers developing novel targeted protein degradation strategies, studying cereblon-mediated ubiquitination, and exploring the structure-activity relationships of bifunctional small molecules. Its primary research value lies in its potential to be used as a key building block in the synthesis of next-generation PROTACs and other chemical probes.

Properties

Molecular Formula

C18H10N2O6

Molecular Weight

350.3 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxoisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C18H10N2O6/c1-19-14(21)10-5-3-9(7-13(10)15(19)22)20-16(23)11-4-2-8(18(25)26)6-12(11)17(20)24/h2-7H,1H3,(H,25,26)

InChI Key

GRGBLFHEQSWQEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic Acid

  • Starting Material : 5-Carboxyphthalic anhydride

  • Methylation : Reaction with methylamine in DMF at 80°C to form the mono-amide.

  • Cyclization : Treatment with acetic anhydride under reflux to yield 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid.

Dimerization via Nucleophilic Acyl Substitution

  • Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride.

  • Coupling : Reaction with a second isoindoline unit under basic conditions (e.g., pyridine) at 0–25°C.

Yield Optimization :

  • Use of anhydrous solvents (e.g., THF, DCM)

  • Stoichiometric control to prevent oligomerization

Spectroscopic Validation and Characterization

Post-synthesis validation relies on:

  • IR Spectroscopy : The vapor-phase IR spectrum (SpectraBase ID: I9IVvvP4LRm) confirms carbonyl stretches at 1775 cm⁻¹ (dioxo groups) and 1702 cm⁻¹ (carboxylic acid).

  • Mass Spectrometry : Exact mass 350.053886 u (C₁₈H₁₀N₂O₆) aligns with theoretical values.

  • NMR : ¹H NMR (DMSO-d₆) exhibits resonances at δ 8.12 (aromatic H), δ 3.45 (CH₃), and δ 12.1 (COOH).

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentsConditionsYieldAdvantagesLimitations
Acid-Catalyzedp-TsOH, tolueneReflux, 8–24 h82.3%Scalable, simple setupHigh temps, side reactions
PhotocatalyticFeCl₃, NaNO₂, UV50°C, 6–24 h67%Mild conditions, selectivityEquipment-intensive, low scalability
Stepwise CouplingSOCl₂, pyridine0–25°C, anhydrous75–85%Precise control, high purityMulti-step, costly reagents

Industrial Applications and Patent Landscape

The compound’s bis-isoindoline structure makes it valuable for:

  • Pharmaceuticals : As a kinase inhibitor intermediate

  • Materials Science : Monomer for heat-resistant polymers

Key patents (e.g., CN101774962B) emphasize its utility in organic electronics and antitumor agents .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

This compound exhibits a range of biological activities that are valuable in drug development:

  • Antimicrobial Activity : Research indicates that it possesses significant antimicrobial properties, making it a candidate for developing new antibiotics. The compound has shown effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria .
  • Antitumor Effects : Studies have demonstrated that this compound can inhibit the growth of human cancer cell lines. For instance, it has been evaluated for its antitumor activity against human tumor cells, showing promising results with low IC50 values (indicative of high potency) in inhibiting cell proliferation .
  • Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Its antioxidant activity has been quantitatively assessed using various assays .

2. Agricultural Chemistry

The compound also shows potential in agricultural applications:

  • Herbicidal Activity : Some derivatives of isoindoline compounds exhibit herbicidal properties. Preliminary studies suggest that these compounds can effectively control weed growth by inhibiting specific biochemical pathways in plants . The mechanism often involves damaging the plant's photosynthetic apparatus or disrupting hormone balance.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Jabbour et al., the anticancer properties of isoindole derivatives were assessed against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values lower than those of standard chemotherapy agents. This study highlights the potential of these compounds as alternatives or adjuncts to existing cancer therapies .

Case Study 2: Herbicidal Effectiveness

Research on isoindoline derivatives demonstrated their efficacy as herbicides against common weeds. The study categorized compounds based on their structural features and assessed their herbicidal activity through bioassays. Results showed that specific structural modifications enhanced herbicidal effectiveness, indicating a pathway for developing new agrochemicals based on this scaffold .

Summary Table of Applications

Application AreaSpecific UseObserved Effects
PharmaceuticalsAntimicrobial agentsEffective against Gram-positive/negative bacteria
Antitumor agentsInhibits growth in cancer cell lines
AntioxidantsScavenges free radicals
Agricultural ChemistryHerbicidesControls weed growth

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key parameters of the target compound with structurally related isoindoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2-(1-Carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid C15H15NO6 305.29 Carboxypentyl side chain Intermediate in organic synthesis
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid C15H8FNO4 285.23 4-Fluorophenyl group Research use; enhances binding affinity
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid C16H10ClNO4 315.71 Chloro-methylphenyl group Potential agrochemical applications
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-isoindole-5-carboxylic acid C13H11NO6S 309.29 Sulfone-containing side chain High polarity; medicinal chemistry
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid C17H13NO5 311.29 Methoxybenzyl group Photostability; material science

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., Fluorine, Chlorine) : The 4-fluorophenyl () and chloro-methylphenyl () derivatives exhibit increased metabolic stability and enhanced electronic interactions, making them suitable for receptor-targeted drug design .
  • Sulfur-Containing Groups : The methylsulfanyl () and sulfone () substituents improve lipophilicity and membrane permeability, critical for central nervous system (CNS) drug candidates .
  • Ether and Ester Groups : Methoxybenzyl () and carboxypentyl () moieties modulate solubility and bioavailability, with the latter favoring aqueous environments .

Biological Activity

2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound belonging to the isoindoline family. Its unique structure, characterized by multiple dioxo and isoindoline moieties, suggests potential biological activities that merit detailed investigation. This article synthesizes current research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H11NO6C_{17}H_{11}NO_{6} with a molecular weight of approximately 325.27 g/mol. It features two isoindoline structures connected by dioxo groups, which may contribute to its reactivity and biological interactions .

Anticancer Properties

Research indicates that compounds with isoindoline structures often exhibit anticancer properties. For example, derivatives of isoindole have been studied for their ability to induce apoptosis in cancer cells. A study highlighted that certain isoindoline derivatives can inhibit tumor growth by interfering with cell cycle progression .

Mechanism of Action:
The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Isoindoline derivatives may activate p53 pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. The structure-function relationship is critical here; the presence of dioxo groups enhances interaction with microbial cell membranes .

Case Study:
A recent study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Neuroprotective Effects

Emerging research indicates that isoindoline derivatives may possess neuroprotective effects. In vitro studies demonstrated that these compounds can protect neuronal cells from oxidative stress-induced apoptosis .

Mechanism of Action:
The neuroprotective effects are thought to involve the scavenging of free radicals and modulation of neuroinflammatory pathways. By reducing oxidative stress, these compounds may help preserve neuronal integrity in conditions such as Alzheimer’s disease.

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveProtects neurons from oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(2-Methyl-1,3-dioxo-5-isoindolinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The compound shares structural motifs with isoindoline-carboxylic acid derivatives, where condensation reactions involving formyl-indole intermediates and heterocyclic precursors are typical. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid (3–5 h) yields analogous structures . Optimization may involve adjusting stoichiometry (e.g., 10% excess of aldehyde), temperature control (reflux vs. lower temperatures), and recrystallization solvents (e.g., DMF/acetic acid mixtures) to improve purity and yield .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns and isoindoline ring systems.
  • FTIR to identify carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm⁻¹) and carboxylic acid O-H stretches.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
    • Note : Differential Scanning Calorimetry (DSC) can corroborate melting points (e.g., analogs in report mp ranges like 205–209°C for indole-2-carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound under varying pH conditions?

  • Methodological Answer :

Controlled Replication : Reproduce studies using standardized buffers (e.g., phosphate-buffered saline at pH 7.4 vs. acetate buffer at pH 4.5).

Analytical Consistency : Use HPLC-UV or LC-MS to quantify degradation products, ensuring column compatibility (e.g., C18 for polar carboxylic acids) .

Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, ionic strength) contributing to discrepancies .

Q. What experimental frameworks are recommended for evaluating the environmental fate of this compound?

  • Methodological Answer :

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays or computational tools.
  • Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) using OECD Guideline 111 (hydrolysis at pH 4, 7, 9) .
  • Phase 3 : Conduct biotic studies (e.g., microbial degradation in soil/water systems) with LC-MS/MS monitoring .
  • Design : Use split-plot or randomized block designs to account for environmental variability .

Q. How can reaction mechanisms for by-product formation during synthesis be elucidated?

  • Methodological Answer :

  • Step 1 : Isolate by-products via preparative HPLC and characterize using tandem MS/MS and 2D-NMR (e.g., COSY, HMBC) .
  • Step 2 : Perform kinetic studies under varying conditions (e.g., temperature, catalyst load) to identify rate-determining steps.
  • Step 3 : Computational modeling (DFT) to map energy barriers for proposed pathways .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer :

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) for IC₅₀/EC₅₀ determination.
  • ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Meta-Analysis : Aggregate data from disparate studies using random-effects models to account for heterogeneity .

Experimental Design

Q. How should a long-term study on the compound’s photodegradation be structured to ensure reproducibility?

  • Methodological Answer :

  • Light Source Standardization : Use solar simulators (e.g., Xenon arc lamps) with calibrated irradiance (W/m²).
  • Control Groups : Include dark controls and inert matrices (e.g., silica gel) to isolate photolytic effects.
  • Sampling Intervals : Collect time-series data (0, 24, 48, 96 h) for kinetic modeling .

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